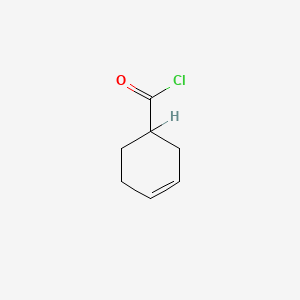

3-Cyclohexene-1-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohex-3-ene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWMHIRIXVNVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883617 | |

| Record name | 3-Cyclohexene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-67-2 | |

| Record name | 3-Cyclohexene-1-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Cyclohexene-1-carbonyl chloride molecular structure and weight

An In-Depth Technical Guide to 3-Cyclohexene-1-carbonyl chloride: Synthesis, Reactivity, and Applications

Abstract

This compound (CAS No. 932-67-2) is a versatile bifunctional molecule featuring a reactive acyl chloride group and a cyclohexene ring. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry. Its high electrophilicity at the carbonyl carbon allows for facile nucleophilic acyl substitution, providing a direct pathway to a wide array of derivatives, including amides, esters, and ketones. The cyclohexene moiety serves as a scaffold for constructing complex molecular architectures, a feature frequently exploited in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, key chemical reactions, and applications, with a focus on its utility for researchers in drug discovery and chemical development.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure consisting of a six-membered carbon ring with a double bond between carbons 3 and 4, and a carbonyl chloride group attached to carbon 1. This structure provides both a site for substitution reactions and a hydrocarbon framework for further functionalization.

The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉ClO | [1][2] |

| Molecular Weight | 144.60 g/mol | |

| CAS Number | 932-67-2 | [1][2][3] |

| IUPAC Name | cyclohex-3-ene-1-carbonyl chloride | [3] |

| SMILES | O=C(Cl)C1CCC=CC1 | [1] |

| Density | 1.148 g/cm³ | [4] |

| Boiling Point | 178.9 °C at 760 mmHg | [4] |

| Flash Point | 80.4 °C | [4] |

| Appearance | Colorless liquid / Solid | [5] |

Synthesis and Manufacturing

The most direct and widely adopted method for synthesizing this compound is through the chlorination of its precursor, 3-Cyclohexene-1-carboxylic acid.[6] The choice of chlorinating agent is critical for achieving high yield and purity.

Thionyl Chloride (SOCl₂) Method

The reaction of 3-Cyclohexene-1-carboxylic acid with thionyl chloride is the most prevalent synthetic route.[6] This method is favored because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[6] The reaction is typically performed under reflux conditions, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) to accelerate the reaction.

Causality: Thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. The subsequent intramolecular nucleophilic attack by the chloride ion displaces the chlorosulfite group, which decomposes into the stable gaseous products SO₂ and HCl, driving the reaction to completion.

Caption: Synthesis of this compound via thionyl chloride.

Other Chlorinating Agents

Alternative reagents such as oxalyl chloride and phosgene can also be employed for this transformation.[6][7] Oxalyl chloride offers similar advantages to thionyl chloride, producing gaseous byproducts (CO, CO₂, HCl). Phosgene is highly effective but is also extremely toxic, limiting its use to industrial settings with specialized handling capabilities.[6]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing inductive effect of the adjacent chlorine atom.[6] This makes it highly susceptible to nucleophilic acyl substitution.[6]

Nucleophilic Acyl Substitution

This is the primary reaction pathway, where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion, which is an excellent leaving group, to form the substituted product.[6]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. angenesci.com [angenesci.com]

- 4. cyclohex-3-ene-1-carbonyl chloride | CAS#:932-67-2 | Chemsrc [chemsrc.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 3-Cyclohexene-1-carbonyl chloride

An In-depth Technical Guide to the Synthesis of 3-Cyclohexene-1-carbonyl chloride

This compound is a bifunctional molecule of significant interest in synthetic chemistry. It features a reactive acyl chloride group and a cyclohexene ring, making it a valuable building block for complex molecular architectures.[1] The acyl chloride provides a gateway for nucleophilic acyl substitution reactions to form esters, amides, and ketones, while the alkene functionality allows for a host of addition and cycloaddition reactions.[1] This versatility makes it a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals.[1][2]

This guide provides a comprehensive overview of the predominant synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations for researchers and drug development professionals.

Part 1: Synthesis of the Precursor, 3-Cyclohexene-1-carboxylic acid

The most direct and atom-economical route to the necessary precursor, 3-Cyclohexene-1-carboxylic acid, is the Diels-Alder reaction.[3] This powerful [4+2] cycloaddition reaction constructs the six-membered ring in a single, often high-yielding, step.

The Diels-Alder Reaction: A Convergent Approach

The reaction involves the concerted cycloaddition of a conjugated diene (a 4π-electron system) with an alkene, known as the dienophile (a 2π-electron system). For the synthesis of 3-Cyclohexene-1-carboxylic acid, the reactants are:

-

Diene: 1,3-Butadiene

-

Dienophile: Acrylic acid

The reaction proceeds by heating the components, often in a high-boiling solvent like p-xylene, to facilitate the reaction and, in some protocols, the in-situ generation of butadiene from a stable precursor like butadiene sulfone.[4][5]

Caption: Diels-Alder synthesis of the carboxylic acid precursor.

Part 2: Primary Synthesis Pathway: Chlorination of Carboxylic Acid

The conversion of the carboxylic acid's hydroxyl group into a chloride is the pivotal step. This transformation drastically increases the electrophilicity of the carbonyl carbon, priming the molecule for subsequent reactions. The two most effective and widely used reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[6][7]

Method A: Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for this conversion.[6][8] A key advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which greatly simplifies product isolation and purification.[6][9]

The reaction proceeds through a nucleophilic acyl substitution mechanism involving the formation of a highly reactive chlorosulfite intermediate.

-

Activation: The lone pair of electrons on the carboxylic acid's carbonyl oxygen initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[9][10]

-

Intermediate Formation: A chloride ion is expelled, and a proton transfer occurs, leading to the formation of an acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[8]

-

Nucleophilic Attack: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon.[6][8]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous SO₂ and HCl.[6][9]

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

Safety Precaution: This procedure must be conducted in a certified chemical fume hood. Thionyl chloride is highly corrosive and toxic, and the reaction evolves toxic HCl and SO₂ gases. All glassware must be thoroughly dried to prevent violent reactions.[11]

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (e.g., filled with CaCl₂).

-

Reactant Charging: To the flask, add 3-Cyclohexene-1-carboxylic acid (1.0 eq). If desired, a high-boiling inert solvent like toluene can be used, although the reaction is often run neat.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) to the flask via an addition funnel at room temperature. The reaction is often exothermic.

-

Reaction: Gently heat the mixture to reflux (typically 70-80 °C) and maintain for 1-3 hours, or until gas evolution ceases. The progress can be monitored by observing the cessation of HCl and SO₂ bubbles.

-

Work-up: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride (boiling point: 76 °C) can be carefully removed by distillation.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[12]

Method B: Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and sometimes more selective alternative to thionyl chloride.[7][13][14] Its byproducts (CO, CO₂, HCl) are all gaseous, ensuring a clean reaction and straightforward work-up.[13][15]

The reaction does not proceed directly with the carboxylic acid. Instead, the catalyst is first activated.

-

Catalyst Activation: DMF reacts with oxalyl chloride to form an electrophilic Vilsmeier reagent (an iminium salt), with the loss of CO and CO₂.[16]

-

Acid Reaction: The carboxylic acid attacks the highly reactive Vilsmeier reagent.

-

Chloride Transfer & Product Release: A chloride ion attacks the carbonyl carbon of the activated acid, forming the final acyl chloride product and regenerating the DMF catalyst.[16]

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

Safety Precaution: This procedure must be conducted in a certified chemical fume hood. Oxalyl chloride is corrosive and toxic, and the reaction evolves toxic CO and HCl gases. All glassware must be scrupulously dried.

-

Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), equip a round-bottom flask with a magnetic stir bar and an addition funnel.

-

Reactant Charging: Dissolve 3-Cyclohexene-1-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., one drop) to the stirred solution.

-

Reagent Addition: Slowly add oxalyl chloride (~1.2 - 1.5 eq) dropwise via the addition funnel at 0 °C (ice bath). Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

Work-up & Purification: The solvent and any excess reagent are carefully removed under reduced pressure using a rotary evaporator.[11] The resulting crude product is typically of high purity but can be further purified by vacuum distillation if necessary.[12]

Part 3: Comparative Analysis of Chlorinating Agents

The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction and the sensitivity of the substrate.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive, efficient | Generally milder, more selective[7][13] |

| Byproducts | SO₂ (gas), HCl (gas)[6] | CO (gas), CO₂ (gas), HCl (gas)[15] |

| Conditions | Often requires heating (reflux)[17] | Typically room temperature or below[7] |

| Catalyst | Not always required, but can be used[6] | Catalytic DMF is common for rate acceleration[13][16] |

| Work-up | Removal of excess reagent by distillation[12] | Removal of solvent and excess reagent by evaporation[18] |

| Cost | Less expensive | More expensive[14] |

| Best For | Large-scale synthesis, robust substrates | Small-to-medium scale, sensitive substrates[14] |

Part 4: Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure its suitability for subsequent applications.

-

Purification: The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is effective at separating the product from non-volatile starting materials, catalysts, or any decomposition products.[12] A cold trap is essential to protect the vacuum pump from corrosive vapors.[11]

-

Characterization: The identity and purity of the final compound are confirmed using standard spectroscopic methods.

| Technique | Expected Observation for this compound |

| FTIR | Strong, sharp C=O stretch characteristic of an acyl chloride at ~1790-1815 cm⁻¹. Absence of the broad O-H stretch from the starting carboxylic acid. |

| ¹H NMR | Signals corresponding to the vinyl protons of the cyclohexene ring (~5.7 ppm), the α-proton adjacent to the carbonyl group, and the aliphatic protons of the ring. |

| ¹³C NMR | Signal for the highly deshielded carbonyl carbon (~170 ppm), signals for the sp² carbons of the alkene, and signals for the sp³ carbons of the ring. |

| Mass Spec | Molecular ion peak corresponding to the mass of the compound (C₇H₉ClO, MW: 144.60 g/mol ). |

Spectroscopic data for the target compound and its precursor can be found in public databases for comparison.[19][20]

Part 5: Critical Safety and Handling Protocols

This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

-

Corrosivity: The product and all chlorinating agents are highly corrosive and can cause severe skin and eye burns.[21][22] They react with moisture to release HCl gas.

-

Toxicity: Thionyl chloride, oxalyl chloride, and the gaseous byproducts (SO₂, CO, HCl) are toxic upon inhalation.[11][21]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[21] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.[23]

-

Storage: Store the final product in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, alcohols, and bases.[21][23]

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

-

College of Saint Benedict and Saint John's University. Reactivity: substitution at carboxyl. [Link]

-

YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

ACS Publications. (2022, January 28). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. [Link]

-

Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - Cyclohex-3-ene-1-carbonyl chloride. [Link]

-

ResearchGate. (2017, February 24). Is there any alternative for thionyl chloride, SOCl2?. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

-

SpectraBase. This compound. [Link]

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

-

Organic Chemistry Portal. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

- Google Patents.

-

Stratechem. 3-Cyclohexene Carboxylic Acid (3-Cyclohexene-1-Carboxylic Acid, 98%). [Link]

-

Utah Tech University. Diels-Alder Reaction. [Link]

-

Diyala Journal of Pure Science. (2024, December 26). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. [Link]

-

PubChem. Cyclohexanecarbonyl chloride. [Link]

-

Slideshare. Diels-Alder Reaction-For the preparation of cyclohexene. [Link]

-

Organic Syntheses. cyclohexylidenecyclohexane. [Link]

-

NIST WebBook. 3-Cyclohexene-1-carboxylic acid. [Link]

-

Chemchart. This compound (932-67-2). [Link]

-

Chegg. (2020, November 18). Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester Background. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Angene Chemical. This compound(CAS# 932-67-2). [Link]

-

SynZeal. 3-Cyclohexene-1-carboxylic acid. [Link]

-

Organic Syntheses. cyclohexene. [Link]

-

Chemiex. Buy Bulk 3-Cyclohexene Carboxylic Acid/3-Cyclohexene - 1-Carboxylic Acid ≥ 98% Online. [Link]

- Google Patents.

- Google Patents. JP2003509392A - Method for purifying carbonyl chloride.

Sources

- 1. hayasco-cc-suppliestrading.com [hayasco-cc-suppliestrading.com]

- 2. eurochemsupplies.com [eurochemsupplies.com]

- 3. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 4. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 18. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. 3-Cyclohexene-1-carboxylic acid [webbook.nist.gov]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. echemi.com [echemi.com]

Diels-Alder synthesis of 3-cyclohexene-1-carboxylic acid

An In-Depth Technical Guide to the Diels-Alder Synthesis of 3-Cyclohexene-1-Carboxylic Acid

This guide provides a comprehensive examination of the , a foundational [4+2] cycloaddition reaction. Designed for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers detailed experimental protocols, and explores advanced optimization strategies, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Foundational Principles: The Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, constructs a six-membered ring through the concerted cycloaddition of a conjugated diene and a substituted alkene, known as the dienophile.[1][2][3] First described by Otto Diels and Kurt Alder in 1928, this Nobel Prize-winning reaction is celebrated for its efficiency, stereospecificity, and high atom economy, making it an invaluable tool for creating molecular complexity.[2][4][5][6]

In the synthesis of 3-cyclohexene-1-carboxylic acid, the reaction unites 1,3-butadiene (the 4π-electron diene) with acrylic acid (the 2π-electron dienophile).[1] The electron-withdrawing nature of the carboxylic acid group on acrylic acid activates it as a potent dienophile, facilitating the reaction.[6]

Reaction Mechanism and Stereochemical Control

The Diels-Alder reaction proceeds through a single, cyclic transition state without the formation of intermediates, classifying it as a pericyclic reaction.[2][3][7] This concerted mechanism involves the redistribution of six π-electrons to form two new carbon-carbon sigma (σ) bonds and one new pi (π) bond, resulting in the cyclohexene ring.[7]

A key stereochemical principle, the "endo rule," often governs the orientation of the dienophile's substituent in the transition state.[6] This rule predicts that the substituent will orient itself under the diene's π-system, a preference driven by secondary orbital interactions. While this provides a valuable predictive framework, it is noteworthy that the simplest Diels-Alder reactions may exhibit kinetic endo:exo ratios approaching 1:1.[8]

Caption: Diels-Alder reaction mechanism.

Core Synthesis Protocol: A Self-Validating Workflow

This protocol details a reliable method for the synthesis of 3-cyclohexene-1-carboxylic acid. It incorporates checkpoints for validation and is designed for safety and reproducibility.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 3-Sulfolene (Butadiene sulfone) | 1.0 eq | In situ source of 1,3-butadiene[9][10] |

| Acrylic Acid | 1.0 - 1.2 eq | Dienophile |

| Xylene (anhydrous) | ~5-10 mL per gram of 3-sulfolene | High-boiling solvent[9][11] |

| Hydroquinone | Small amount (catalytic) | Inhibitor for acrylic acid polymerization |

| Round-bottom flask (25 or 50 mL) | --- | Reaction vessel |

| Reflux condenser | --- | To prevent solvent loss during heating |

| Heating mantle & Stir plate | --- | For controlled heating and mixing |

| Vacuum filtration apparatus | --- | Product isolation |

| Recrystallization solvents | Petroleum ether or Ethyl acetate/Hexane | Purification |

Safety Imperative: This reaction must be conducted in a well-ventilated fume hood.[9] 3-Sulfolene releases toxic sulfur dioxide gas upon heating.[9][10] Acrylic acid is corrosive, and xylene is flammable.[9][12] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Step-by-Step Experimental Procedure

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. 14.4 The DielsâAlder Cycloaddition Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]

- 9. web.alfredstate.edu [web.alfredstate.edu]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chlorination of 3-Cyclohexene-1-carboxylic Acid using Thionyl Chloride

Introduction: The Strategic Conversion to a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the transformation of carboxylic acids into more reactive acyl chlorides is a cornerstone reaction, unlocking a plethora of subsequent chemical modifications. The synthesis of 3-cyclohexene-1-carbonyl chloride from its corresponding carboxylic acid is a prime example of this strategic activation. This acyl chloride serves as a crucial building block in the pharmaceutical and fine chemical industries, enabling the efficient formation of esters, amides, and ketones through nucleophilic acyl substitution.

Thionyl chloride (SOCl₂) stands out as a reagent of choice for this conversion due to its efficacy and the convenient nature of its byproducts. The reaction proceeds cleanly, yielding gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[1][2] This guide provides a comprehensive exploration of this reaction, from its underlying mechanism to a field-proven experimental protocol, designed for researchers and drug development professionals seeking to master this essential transformation.

Pillar 1: The Reaction Mechanism - A Stepwise Elucidation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic example of nucleophilic acyl substitution. The process transforms the hydroxyl group, a poor leaving group, into an excellent one.[3][4] The generally accepted mechanism involves several key steps:

-

Nucleophilic Attack and Intermediate Formation: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of 3-cyclohexene-1-carboxylic acid on the electrophilic sulfur atom of thionyl chloride.[4][5][6]

-

Formation of the Acyl Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[7][4][8]

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[1][3][5] This leads to the formation of a tetrahedral intermediate.

-

Collapse and Product Formation: The tetrahedral intermediate is unstable and collapses. It eliminates the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion, reforming the carbonyl double bond.[1][6] The final products are the desired this compound, SO₂, and HCl.[1]

The evolution of these gaseous byproducts is a significant thermodynamic driving force for the reaction, ensuring high yields.[7][2]

Mechanistic Pathway Diagram

Caption: Figure 1: Reaction Mechanism of Carboxylic Acid Chlorination.

Pillar 2: Field-Proven Experimental Protocol

This protocol is designed to be a self-validating system, ensuring reproducibility and high yield. All operations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood.[9]

Materials and Equipment

-

Reactants: 3-Cyclohexene-1-carboxylic acid, Thionyl chloride (SOCl₂)

-

Solvent (optional): Anhydrous Dichloromethane (DCM) or Toluene

-

Apparatus: Round-bottom flask, reflux condenser with a gas outlet/drying tube (e.g., filled with CaCl₂), magnetic stirrer and stir bar, heating mantle, and a distillation apparatus for purification.

-

Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (neoprene or PVC), and a lab coat.[10][11]

Step-by-Step Methodology

-

Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis of the thionyl chloride and the product.[12]

-

Charging the Reactor: Charge the flask with 3-cyclohexene-1-carboxylic acid. If using a solvent, add it now.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature. The addition may be exothermic, and cooling in an ice bath can be employed if necessary.

-

Reaction: Heat the mixture to a gentle reflux (the boiling point of thionyl chloride is 76 °C).[11] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (which can be bubbled through an alkaline trap). The reaction is typically complete within 1-3 hours.[13]

-

Workup - Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Excess thionyl chloride can be removed by distillation.[14][15] Alternatively, for smaller scales, it can be carefully removed under reduced pressure (rotary evaporation), ensuring the vacuum line is protected by a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product with high purity.[16][17]

Experimental Workflow Diagram

Caption: Figure 2: Step-by-Step Experimental Workflow.

Pillar 3: Data, Troubleshooting, and Safety

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale & Causality |

| Stoichiometry (SOCl₂:Acid) | 1.5 - 2.0 equivalents | An excess ensures complete conversion of the carboxylic acid. Using it neat or as a solvent is also common.[18] |

| Temperature | Reflux (approx. 80 °C) | Provides sufficient activation energy for the reaction to proceed at a practical rate.[13] |

| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion, monitored by cessation of gas evolution. |

| Catalyst (Optional) | Catalytic DMF (1-5 mol%) | For less reactive acids, DMF can form a Vilsmeier-type intermediate, accelerating the reaction.[7][2] |

| Expected Yield | > 90% | The irreversible nature of the reaction due to gas evolution typically leads to high yields.[7] |

Product Characterization

The final product, this compound (CAS No: 932-67-2), is a solid with a molecular weight of 144.60 g/mol .[19] Spectroscopic analysis is essential for structural confirmation. While a full experimental spectrum is database-dependent, typical expected signals would include:

-

¹H NMR: Resonances for the vinyl protons (C=C-H), the proton alpha to the carbonyl group, and the aliphatic protons of the cyclohexene ring.

-

¹³C NMR: A characteristic signal for the carbonyl carbon (C=O) typically in the range of 170-180 ppm, along with signals for the alkene and alkane carbons.

-

IR Spectroscopy: A strong, sharp absorption band for the C=O stretch of the acyl chloride, typically appearing at a higher frequency (1780-1815 cm⁻¹) than the corresponding carboxylic acid.

-

Mass Spectrometry: A molecular ion peak corresponding to the product's mass, along with characteristic fragmentation patterns.[20][21]

Troubleshooting and Side Reactions

-

Incomplete Reaction: If the starting material persists, extend the reflux time or add a catalytic amount of N,N-dimethylformamide (DMF).[2][22]

-

Low Yield: This is often due to moisture in the reaction setup, which hydrolyzes both thionyl chloride and the acyl chloride product.[7] Ensure all glassware is scrupulously dried.

-

Side Reaction with Alkene: While thionyl chloride can react with alkenes, particularly electron-rich ones or in the presence of light, this is generally not a major competing pathway under the standard conditions used for acyl chloride formation from carboxylic acids.[23] The reaction with the carboxylic acid is significantly faster. However, prolonged heating or the presence of impurities could potentially lead to minor side products. Purification by distillation is key to removing any such impurities.

Mandatory Safety and Environmental Handling

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[11][24][25]

-

Handling: Always handle thionyl chloride in a chemical fume hood.[9] Wear appropriate PPE, including a face shield, safety goggles, and heavy-duty gloves.[10][11]

-

Spills: Neutralize small spills with an inert absorbent material like dry sand or sodium bicarbonate. Do NOT use water.[10][25]

-

Quenching: Excess thionyl chloride should be quenched carefully by slowly adding it to a large volume of a stirred, cold aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) or an alcohol (like isopropanol) in an ice bath.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Lanxess. (n.d.). Thionyl chloride. Retrieved from [Link]

-

NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

OC TUBE. (2021, August 20). Acids to Acyl Chlorides, Part 1. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

-

Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Reddit. (2022, July 12). reactions with thionyl chloride. r/OrganicChemistry. Retrieved from [Link]

-

OC TUBE. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanecarbonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 932-67-2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (932-67-2). Retrieved from [Link]

-

ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). A New Reaction of Thionyl Chloride with a Carboxylic Acid in the Presence of a Tertiary Amine. Retrieved from [Link]

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]

-

Michael S. Leonard. (2013, October 29). Reaction with Thionyl Chloride. YouTube. Retrieved from [Link]

-

Michael S. Leonard. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. reactionweb.io [reactionweb.io]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. orgosolver.com [orgosolver.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. lanxess.com [lanxess.com]

- 12. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. echemi.com [echemi.com]

- 17. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 18. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 19. This compound | C7H9ClO | CID 523058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. nj.gov [nj.gov]

- 25. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Reactivity Profile of 3-Cyclohexene-1-carbonyl chloride's Acyl Group

Abstract

3-Cyclohexene-1-carbonyl chloride is a bifunctional molecule of significant interest in organic synthesis, particularly in the fields of pharmaceutical and materials science. This guide provides a comprehensive analysis of the reactivity profile of its acyl chloride group. We will explore the electronic and steric factors governing its behavior, delve into the mechanisms of its primary reactions—including nucleophilic acyl substitution and Friedel-Crafts acylation—and provide validated experimental protocols for key transformations. This document is intended to serve as a technical resource for researchers, chemists, and drug development professionals, offering insights into the causality behind experimental choices and the versatile applications of this important synthetic intermediate.

Introduction: Structural and Electronic Uniqueness

This compound, with the empirical formula C₇H₉ClO, is a valuable building block in organic chemistry. Its reactivity is dominated by two key structural features: the highly electrophilic acyl chloride group and the nucleophilic carbon-carbon double bond within the cyclohexene ring. This dual functionality allows for a diverse range of chemical transformations, making it a versatile precursor for complex molecular architectures.

The core of its reactivity lies in the acyl chloride moiety. The carbonyl carbon is rendered highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine atom and the carbonyl oxygen. This makes it a prime target for a wide variety of nucleophiles. While the cyclohexene ring is not directly conjugated with the carbonyl group, its conformational flexibility can introduce steric considerations that influence the approach of incoming nucleophiles.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClO | |

| Molecular Weight | 144.60 g/mol | |

| Appearance | Solid | |

| CAS Number | 932-67-2 | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, sharp absorption band in the region of 1780-1815 cm⁻¹, which is indicative of the C=O stretch of an acyl chloride. The presence of the C=C double bond in the cyclohexene ring will also give rise to a characteristic stretching vibration around 1640-1680 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will exhibit signals corresponding to the vinyl protons of the double bond, typically in the range of 5.5-6.0 ppm. The proton alpha to the carbonyl group will appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the carbonyl. The remaining aliphatic protons of the cyclohexene ring will produce a complex series of multiplets in the upfield region.

-

¹³C NMR : The carbonyl carbon will be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbons of the double bond will resonate around 120-140 ppm.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[2] Fragmentation patterns will likely involve the loss of a chlorine radical or a molecule of HCl.[2]

Reactivity Profile of the Acyl Group: A Mechanistic Perspective

The reactivity of this compound is predominantly defined by the chemistry of the acyl chloride functional group, which primarily undergoes nucleophilic acyl substitution.[3]

Nucleophilic Acyl Substitution: The Core Reaction Pathway

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process.[4] A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][5] This intermediate is transient and collapses by expelling the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond and yield the substituted product.[3]

Caption: General mechanism of nucleophilic acyl substitution.

The reaction of this compound with primary or secondary amines is a rapid and efficient method for the synthesis of N-substituted 3-cyclohexene-1-carboxamides.[3][6] This reaction, often referred to as the Schotten-Baumann reaction, typically requires a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[6][7]

Experimental Protocol: Synthesis of N-Benzyl-3-cyclohexene-1-carboxamide

-

Setup : In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling : Cool the solution to 0 °C using an ice bath.

-

Addition : Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Alcohols react with this compound to form the corresponding 3-cyclohexene-1-carboxylate esters.[3] Similar to amidation, this reaction is typically performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced.[8]

Experimental Protocol: Synthesis of Methyl 3-cyclohexene-1-carboxylate

-

Setup : In a flame-dried round-bottom flask, combine methanol (1.5 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

-

Cooling : Cool the mixture to 0 °C in an ice bath.

-

Addition : Add this compound (1.0 equivalent) dropwise to the stirred solution.

-

Reaction : Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up : Dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with water, 1M copper sulfate solution (to remove pyridine), and saturated sodium bicarbonate solution.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude ester, which can be further purified by distillation.

Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

This compound is an effective acylating agent in Friedel-Crafts reactions, enabling the introduction of the 3-cyclohexenecarbonyl group onto aromatic rings.[9] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.[9][10]

A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[11][12]

Caption: A typical workflow for a Friedel-Crafts acylation reaction.

Reduction to Alcohols

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the acyl chloride to the corresponding primary alcohol, 3-cyclohexene-1-methanol.[3] This transformation proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the chloride to form an intermediate aldehyde, which is then rapidly reduced to the alcohol.[3]

Applications in Organic Synthesis and Drug Development

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules.

-

Pharmaceuticals : The cyclohexene moiety is a common structural motif in many biologically active compounds. For instance, the cyclopentene core, a related structure, is a key component of several carbocyclic nucleoside analogues with potent antiviral activity.[8] The ability to introduce the cyclohexene scaffold via the reactions described above is of great interest in drug discovery.

-

Fine Chemicals and Materials : The resulting amides, esters, and ketones derived from this compound can serve as monomers for polymerization or as precursors for more complex molecules used in the agrochemical and fragrance industries.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[1][13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[13][14] It is crucial to store the compound under an inert atmosphere in a tightly sealed container in a cool, dry place to prevent hydrolysis.[1]

Conclusion

This compound exhibits a rich and versatile reactivity profile centered on its highly electrophilic acyl group. Its participation in nucleophilic acyl substitution reactions, such as amidation and esterification, and in Friedel-Crafts acylation provides efficient routes to a diverse array of functionalized cyclohexene derivatives. A thorough understanding of its reactivity, guided by the mechanistic principles and practical protocols outlined in this guide, empowers researchers to effectively utilize this valuable building block in the synthesis of complex molecules for a wide range of applications.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1, 3-butadiene and acrylic acid.

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanecarbonyl chloride. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthetic route to tricyclic carbon compounds by Friedel–crafts acylation. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (932-67-2). Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 932-67-2). Retrieved from [Link]

-

Study.com. (n.d.). Treating cyclohexene with acetyl chloride and AlCl3 leads to the formation of a product with the.... Retrieved from [Link]

-

Chad's Prep. (n.d.). Introduction to Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

chemconnections. (n.d.). Carboxylic acids and their derivatives, acyl halides, anhydrides, esters, and amides, undergo the general reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]

-

O-Chem. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

-

ChemicalRegister. (n.d.). This compound,1-METHYL- (CAS No. 16695-94-6) Suppliers. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

-

Leggio, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Esterification and Esters. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclohexane-1-carbonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Drug Discovery Strategies for Kallikrein-Related Peptidases. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amide Synthesis [fishersci.se]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 3-Cyclohexene-1-carbonyl chloride: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1-carbonyl chloride, a reactive acyl chloride, serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive carbonyl chloride and a modifiable cyclohexene ring, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its physical properties, synthesis, and characteristic reactions, offering insights for its application in research and drug development. The presence of the acyl chloride functional group allows for facile introduction of the cyclohexene moiety into various molecular scaffolds through reactions with a wide range of nucleophiles. This is of particular interest in medicinal chemistry, where the cyclohexene ring is a structural motif in numerous biologically active compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 932-67-2 | [2][3][4] |

| Molecular Formula | C₇H₉ClO | [3][4] |

| Molecular Weight | 144.60 g/mol | |

| Appearance | Colorless liquid | [1] |

| Form (as supplied) | Can also be a solid |

It is important to note that while the pure substance is a liquid, it may be supplied as a solid, which could be due to polymerization or the presence of impurities.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding carboxylic acid, 3-cyclohexene-1-carboxylic acid. This precursor is readily accessible via the Diels-Alder reaction between 1,3-butadiene and acrylic acid.

Step 1: Synthesis of 3-Cyclohexene-1-carboxylic acid

This step involves a [4+2] cycloaddition reaction.

Experimental Protocol:

-

In a pressure-rated reactor, combine 1,3-butadiene and acrylic acid in a suitable solvent, or neat.

-

Heat the mixture to a temperature sufficient to initiate the Diels-Alder reaction (typically between 100-150 °C).

-

Maintain the reaction temperature for several hours until completion, monitoring by techniques such as TLC or GC.

-

After cooling, the product, 3-cyclohexene-1-carboxylic acid, can be isolated and purified by distillation or recrystallization.

Step 2: Chlorination of 3-Cyclohexene-1-carboxylic acid

The carboxylic acid is converted to the acyl chloride using a chlorinating agent.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, dissolve 3-cyclohexene-1-carboxylic acid in an inert solvent such as dichloromethane or toluene.

-

Slowly add a slight excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the solution at room temperature or with gentle cooling.

-

After the addition is complete, gently reflux the reaction mixture for 1-2 hours, or until the evolution of HCl gas ceases.

-

The excess chlorinating agent and solvent can be removed by distillation under reduced pressure to yield crude this compound.

-

The final product is typically purified by vacuum distillation.

Caption: Synthesis pathway of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This allows for the facile synthesis of a variety of derivatives, including amides and esters.

Amide Synthesis

The reaction with primary or secondary amines yields the corresponding N-substituted amides. This reaction is highly efficient and is a cornerstone of organic synthesis.[5][]

Experimental Protocol for Amide Synthesis:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.[5]

Ester Synthesis

Reaction with alcohols in the presence of a base affords the corresponding esters.

Experimental Protocol for Ester Synthesis:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, dilute the mixture with the solvent and transfer it to a separatory funnel.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude ester can be purified by vacuum distillation or column chromatography.

Caption: Key reactions of this compound.

Safety and Handling

This compound is a corrosive chemical that causes severe skin burns and eye damage.[1] It is also a lachrymator and is harmful if swallowed or inhaled. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts with water and other protic solvents, releasing corrosive hydrogen chloride gas. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.

Conclusion

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorocyclohexane-1-carbonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]

Sources

A Technical Guide to the Mechanism of Nucleophilic Acyl Substitution in Acyl Chlorides

Introduction

For researchers, scientists, and professionals in drug development, a deep understanding of fundamental reaction mechanisms is paramount for rational molecular design and synthesis. Nucleophilic acyl substitution is a cornerstone of organic chemistry, and among the carboxylic acid derivatives, acyl chlorides exhibit the highest reactivity. This guide provides an in-depth exploration of the mechanism of nucleophilic acyl substitution for acyl chlorides, offering field-proven insights and practical considerations for its application in the synthesis of complex molecules, particularly within the pharmaceutical landscape.

Acyl chlorides are characterized by the presence of a carbonyl group bonded to a chlorine atom. The high electronegativity of both the oxygen and chlorine atoms inductively withdraws electron density from the carbonyl carbon.[1] This effect renders the carbonyl carbon highly electrophilic and, therefore, exceptionally susceptible to attack by nucleophiles.[1][2] This heightened reactivity makes acyl chlorides invaluable reagents for the efficient formation of esters, amides, and other carbonyl compounds, which are ubiquitous functional groups in active pharmaceutical ingredients (APIs).

The Core Mechanism: A Two-Step Dance

The generally accepted mechanism for nucleophilic acyl substitution of acyl chlorides is a two-step addition-elimination pathway.[3] This process is not a simple one-step displacement (like an SN2 reaction) due to the presence of the carbonyl π-bond. Instead, it proceeds through a transient, high-energy species known as the tetrahedral intermediate.

Step 1: Nucleophilic Addition and Formation of the Tetrahedral Intermediate

The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride.[3] As the nucleophile forms a new bond with the carbon, the π-bond of the carbonyl group breaks, and the electron pair moves onto the oxygen atom, which acquires a negative formal charge. This initial addition step results in the formation of a tetrahedral intermediate, a species in which the former carbonyl carbon is now sp3-hybridized and bonded to four substituents: the original R group, the oxygen (now an oxyanion), the chlorine, and the incoming nucleophile.

Step 2: Elimination of the Leaving Group and Reformation of the Carbonyl Group

The tetrahedral intermediate is inherently unstable and rapidly collapses to a more stable product.[3] The driving force for this collapse is the reformation of the strong carbon-oxygen double bond. As the lone pair of electrons on the oxyanion moves back down to re-form the π-bond, one of the substituents on the tetrahedral carbon must depart. In the case of acyl chlorides, the chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge.[4][5] The departure of the chloride ion is the elimination step, which results in the formation of the final substitution product and a chloride ion.

Sources

Methodological & Application

Application Note: Utilizing 3-Cyclohexene-1-carbonyl chloride for Robust Amide Synthesis

Introduction: Strategic Importance of the Cyclohexene Moiety in Amide Synthesis

The amide bond is a fundamental linkage in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Consequently, the development of reliable and versatile protocols for amide synthesis is of paramount importance in both academic and industrial research. Among the various methods for amide bond formation, the reaction of an acyl chloride with a primary or secondary amine, often referred to as the Schotten-Baumann reaction, remains one of the most efficient and widely used strategies.[1][2] This application note provides a detailed protocol and scientific rationale for the use of 3-Cyclohexene-1-carbonyl chloride as a valuable building block in the synthesis of N-substituted amides.

The inclusion of the 3-cyclohexene ring offers a unique structural feature that can be further functionalized, providing a gateway to a diverse range of complex molecular architectures.[3] The unsaturation within the ring allows for subsequent chemical transformations, making this compound a strategic choice for synthetic campaigns that require downstream modifications.[3] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and a field-proven protocol for the application of this versatile reagent.

Mechanistic Underpinnings: The Nucleophilic Acyl Substitution Pathway

The synthesis of an amide from this compound and an amine proceeds via a well-established nucleophilic acyl substitution mechanism.[2][3] The high reactivity of the acyl chloride is attributed to the electron-withdrawing inductive effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3]

The reaction can be conceptualized in the following stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[4][5] This initial attack results in the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken.[3][5]

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses, reforming the carbon-oxygen double bond.[3][4]

-

Expulsion of the Leaving Group: This reformation of the carbonyl group is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[3][4]

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This base can be a second equivalent of the amine reactant or an added non-nucleophilic base such as triethylamine or pyridine.[3][5] This final step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, preventing the formation of an unreactive ammonium salt with the starting amine and driving the reaction to completion.[5][]

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Experimental Protocol: Synthesis of N-Benzyl-3-cyclohexene-1-carboxamide

This protocol provides a detailed, step-by-step methodology for the synthesis of N-Benzyl-3-cyclohexene-1-carboxamide, a representative example of the amidation reaction.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| This compound | ≥98% purity |

| Benzylamine | ≥99% purity |

| Triethylamine (TEA) | Anhydrous, ≥99.5% |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Saturated aqueous NaHCO₃ solution | Laboratory grade |

| Brine (saturated aqueous NaCl) | Laboratory grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory grade |

| Round-bottom flask | Appropriate size, oven-dried |

| Magnetic stirrer and stir bar | Standard laboratory equipment |

| Ice bath | For temperature control |

| Separatory funnel | Appropriate size |

| Rotary evaporator | For solvent removal |

| Thin-Layer Chromatography (TLC) | Silica gel plates with F₂₅₄ indicator |

Safety Precautions

-

This compound is corrosive and causes severe skin burns and eye damage. [7] It is also a lachrymator. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Triethylamine and Dichloromethane are hazardous. Handle in a fume hood and wear appropriate PPE.

-

The reaction between acyl chlorides and amines is often exothermic and can be vigorous.[] Therefore, the dropwise addition of the acyl chloride at a reduced temperature is crucial for controlling the reaction rate.[5][]

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq, e.g., 1.07 g, 10.0 mmol).

-

Dissolve the benzylamine in anhydrous dichloromethane (DCM) (40 mL).

-

Add triethylamine (1.5 eq, e.g., 2.1 mL, 15.0 mmol) to the stirring solution.

-

Cool the flask to 0 °C in an ice bath.

-

-

Addition of Acyl Chloride:

-

In a separate dry vial, dissolve this compound (1.0 eq, e.g., 1.45 g, 10.0 mmol) in anhydrous DCM (10 mL).

-

Add the this compound solution dropwise to the cooled amine solution over a period of 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Let the mixture stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

-

Aqueous Workup:

-

Once the reaction is complete, quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). The aqueous washes remove the triethylamine hydrochloride salt and any excess base.[2]

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure N-Benzyl-3-cyclohexene-1-carboxamide.[9]

-

Caption: Step-by-step experimental workflow for amide synthesis.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure all reagents are of high purity and anhydrous conditions are maintained. |

| Amine is a poor nucleophile (e.g., sterically hindered or electron-deficient). | For less reactive amines, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added. In some cases, heating the reaction may be necessary, but this should be done with caution to avoid side reactions.[] | |

| Loss of product during workup. | Ensure the pH of the aqueous layer is basic after the NaHCO₃ wash to prevent protonation and dissolution of the amide product. Minimize the number of transfers and use appropriate solvent volumes for extraction. | |

| Presence of Byproducts | Reaction of the acyl chloride with water. | Ensure all glassware is oven-dried and anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Formation of a diacylated amine (for primary amines). | This can sometimes occur, especially with highly reactive amines. Ensure the stoichiometry of the acyl chloride is not in large excess. | |

| Difficulty in Purification | The product is an oil or difficult to crystallize. | Column chromatography is often the most effective method for purifying non-crystalline amides. Experiment with different solvent systems for elution. |

| The product co-elutes with starting material. | Optimize the TLC solvent system to achieve better separation before attempting column chromatography. A different stationary phase (e.g., alumina) could also be explored. |

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of N-substituted amides. The protocol detailed in this application note provides a robust and reproducible method for achieving this transformation. By understanding the underlying reaction mechanism and paying close attention to the experimental parameters, researchers can confidently employ this building block to construct complex molecules with the strategically important cyclohexene moiety, paving the way for further synthetic elaborations.

References

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Cyclohexenyl Esters via Acyl Chloride Acylation

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of esters from 3-cyclohexene-1-carbonyl chloride and a generic primary or secondary alcohol. The guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations of the reaction mechanism, a detailed step-by-step laboratory procedure, and robust methods for purification and characterization. The protocol emphasizes safety, reproducibility, and self-validation through integrated analytical checkpoints.

Foundational Principles: The Chemistry of Acyl Chloride Esterification

The reaction of an acyl chloride with an alcohol to form an ester is a cornerstone of organic synthesis. This transformation, a type of nucleophilic acyl substitution, is highly efficient and generally irreversible, offering significant advantages over equilibrium-driven methods like Fischer esterification.[1][2]

1.1. The Reaction Mechanism

The core of the reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the this compound.[3][4][5] The reaction proceeds vigorously, producing the desired ester and hydrogen chloride (HCl) gas as a byproduct.[1][2]

To neutralize the corrosive and reaction-inhibiting HCl, a non-nucleophilic base, typically pyridine, is employed. The role of pyridine is twofold:

-

Acid Scavenger: It reacts with the generated HCl to form pyridinium chloride, preventing the protonation of the alcohol, which would render it non-nucleophilic.[6][7]

-